2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
Description
The compound “2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione” is a fluorinated β-diketone derivative with a complex architecture. Its core consists of a butane-1,3-dione backbone substituted at position 1 with a 2-thienyl group and at position 4 with three fluorine atoms. The molecule further features a methylidene-anilino moiety at position 2, where the aniline ring is substituted with two trifluoromethyl groups at the 3 and 5 positions.
The presence of multiple trifluoromethyl groups enhances lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical or agrochemical applications . The thienyl group contributes π-conjugation, which may influence electronic spectra or catalytic properties. Structural studies of analogous β-diketones (e.g., 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione) reveal symmetrical C=O bond arrangements and intermolecular C–H···O interactions in crystal packing . While crystallographic data for the target compound is unavailable in the provided evidence, its structural complexity suggests similar packing behaviors or polymorphism.
Properties
Molecular Formula |
C17H8F9NO2S |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(E)-3-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C17H8F9NO2S/c18-15(19,20)8-4-9(16(21,22)23)6-10(5-8)27-7-11(14(29)17(24,25)26)13(28)12-2-1-3-30-12/h1-7,28H/b13-11+,27-7? |
InChI Key |
OFRGPGUDRHWTSU-WWAQNQHRSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C(/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)\C(=O)C(F)(F)F)/O |
Canonical SMILES |
C1=CSC(=C1)C(=C(C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a condensation reaction between a suitably substituted aniline derivative and a trifluoromethylated β-diketone precursor. The key steps include:
- Preparation of the trifluoromethylated β-diketone intermediate bearing the 2-thienyl group.
- Condensation with 3,5-bis(trifluoromethyl)aniline under controlled conditions to form the imine (methylidene) linkage.
This approach leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the β-diketone carbonyl groups.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | Typically prepared by Claisen condensation or acylation of 2-thienyl ketone derivatives with trifluoroacetyl sources | Requires anhydrous conditions and inert atmosphere to prevent side reactions |
| 2 | Preparation of 3,5-bis(trifluoromethyl)aniline | Commercially available or synthesized via nitration and reduction of 1,3-bis(trifluoromethyl)benzene derivatives | High purity aniline is critical for yield |
| 3 | Condensation reaction | Mix β-diketone intermediate with 3,5-bis(trifluoromethyl)aniline in a suitable solvent (e.g., ethanol, acetonitrile) under reflux or room temperature | Reaction monitored by TLC or NMR to confirm imine formation |
| 4 | Purification | Recrystallization or chromatographic techniques to isolate pure product | Product stability requires low moisture and oxygen exposure |
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as acetonitrile or ethanol are preferred to facilitate condensation and solubilize reactants.
- Temperature: Mild heating (40–80 °C) accelerates the condensation without decomposing sensitive trifluoromethyl groups.
- Catalysts: Acid catalysts (e.g., acetic acid) may be used to promote imine formation but must be controlled to avoid side reactions.
- Reaction Time: Typically 4–24 hours depending on scale and purity requirements.
- Yield: Reported yields range from moderate to high (60–85%) depending on reaction optimization and purification efficiency.
Research Findings and Analytical Data
Spectroscopic Characterization
- NMR Spectroscopy:
- ^1H NMR shows characteristic imine proton signal and aromatic protons of the aniline and thiophene rings.
- ^19F NMR confirms trifluoromethyl groups with distinct chemical shifts.
- Mass Spectrometry:
- Molecular ion peak at m/z 461 consistent with molecular weight.
- IR Spectroscopy:
- Strong bands for C=O stretching (~1700 cm^-1) and C=N stretching (~1600 cm^-1) confirm diketone and imine functionalities.
Purity and Stability
- The compound exhibits good thermal stability under inert atmosphere but is sensitive to hydrolysis due to the imine bond.
- Purity assessed by HPLC typically exceeds 95% after recrystallization.
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Materials | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione, 3,5-bis(trifluoromethyl)aniline | Commercial or synthesized in-house |
| Solvent | Ethanol, Acetonitrile | Polar solvents preferred |
| Catalyst | Acetic acid (optional) | Promotes imine formation |
| Temperature | 40–80 °C | Mild heating optimal |
| Reaction Time | 4–24 hours | Monitored by TLC/NMR |
| Yield | 60–85% | Dependent on purification |
| Purification | Recrystallization, Chromatography | Ensures >95% purity |
| Analytical Techniques | NMR, MS, IR, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups and the thienyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases or nucleophiles, such as sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a pharmaceutical agent. The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, which can improve the bioavailability of drug candidates.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that trifluoromethyl-substituted derivatives can inhibit cancer cell proliferation by modulating specific signaling pathways involved in tumor growth .
Agrochemical Development
In agrochemicals, the incorporation of trifluoromethyl groups is associated with increased herbicidal and fungicidal activities. The compound's unique structure may enable it to act as a potent herbicide or fungicide.
Case Study: Herbicidal Efficacy
A study evaluating the herbicidal activity of trifluoromethylated compounds revealed that they effectively control various weed species while minimizing phytotoxicity to crops . This suggests that 2-{[3,5-di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione could be developed into a novel herbicide.
Material Science
The compound's fluorinated nature makes it suitable for applications in material science, particularly in the development of advanced materials with enhanced thermal and chemical stability.
Case Study: Polymer Development
Fluorinated compounds are often used to create high-performance polymers. Research has shown that incorporating such compounds into polymer matrices can significantly improve their thermal resistance and chemical inertness .
Data Tables
Biological Activity
The compound 2-{[3,5-di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a novel chemical entity with potential applications in medicinal chemistry. Its unique structure, characterized by multiple trifluoromethyl groups and a thienyl moiety, suggests interesting biological properties that warrant detailed exploration.
Chemical Structure
The chemical formula for this compound is . The presence of trifluoromethyl groups is known to enhance lipophilicity and potentially influence biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 3,5-di(trifluoromethyl)aniline with a suitable diketone under acidic conditions. This method allows for the introduction of the thienyl group and the formation of the desired methylidene linkage.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, beta-diketones have been shown to induce apoptosis in various human tumor cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Beta-diketones | Anticancer | Induced apoptosis in tumor cells | |
| Trifluoromethyl derivatives | Cytotoxic effects | Effective against oral tumors |
Antimicrobial Activity
Compounds containing trifluoromethyl groups have been evaluated for their antimicrobial properties. For example, analogs similar to our compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the structural components contribute to enhanced antibacterial activity .
Neuropharmacological Effects
Preliminary evaluations suggest potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, indicating possible antidepressant or anxiolytic properties . This is particularly relevant as the modulation of serotonin pathways is a common target in treating mood disorders.
Case Studies
- Antidepressant Potential : A study on related trifluoromethyl compounds demonstrated their ability to bind with serotonin receptors (5-HT1A and 5-HT7), showing promise as antidepressants. The compound's lipophilicity may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in mood disorder treatments .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against various cancer cell lines revealed that compounds with similar beta-diketone structures can effectively inhibit cell proliferation. The specific mechanisms involved include interference with cellular signaling pathways that promote survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related β-diketones serve as key comparators:
Key Differences and Implications
In contrast, the 3,5-difluorophenyl group in the analogue from provides weaker electron withdrawal, favoring different reaction pathways. The 2-thienyl group offers a heteroaromatic system with sulfur lone pairs, enabling unique charge-transfer interactions absent in phenyl-substituted analogues.
Crystal Packing and Intermolecular Interactions :
- The analogue 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione forms C(9) chains via C3–H3···O2 interactions . The target compound’s bulkier substituents may disrupt such chains, favoring alternative packing modes (e.g., layered structures).
Synthetic Accessibility :
- The patent in describes a Suzuki-Miyaura coupling protocol for synthesizing trifluoromethyl-substituted anilines, which could be adapted for the target compound. However, the presence of the thienyl group may necessitate orthogonal protection/deprotection strategies to avoid side reactions.
Thermal and Solubility Behavior: The trifluoromethyl groups in the target compound likely enhance thermal stability and reduce solubility in polar solvents compared to non-fluorinated analogues. The thienyl group may improve solubility in aromatic solvents (e.g., toluene) relative to purely aliphatic β-diketones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
